
2(5H)-Furanone
Overview
Description
2(5H)-Furanone is a five-membered lactone ring system with a ketone group at the C2 position. It is a versatile heterocyclic compound widely studied for its diverse biological activities and synthetic utility. Naturally occurring in plants and microorganisms, it plays roles in flavor (e.g., caramel-like aroma) and quorum-sensing (QS) inhibition . Structurally, its α,β-unsaturated carbonyl system enables reactivity in cycloadditions and nucleophilic substitutions, making it a valuable synthon in organic synthesis .
Key applications include:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification and Cyclization: One common method involves the esterification of 4-hydroxybutanoic acid followed by cyclization to form 2(5H)-Furanone. This reaction typically uses acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Oxidation of 1,4-Butanediol: Another method involves the oxidation of 1,4-butanediol using oxidizing agents like potassium permanganate or chromium trioxide. This process yields this compound through an intramolecular esterification reaction.
Industrial Production Methods: Industrial production of this compound often involves the large-scale oxidation of 1,4-butanediol due to its efficiency and cost-effectiveness. The process is typically carried out in continuous reactors with stringent control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2(5H)-Furanone can undergo oxidation reactions to form various derivatives. For example, oxidation with potassium permanganate can yield succinic acid.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce 1,4-butanediol.
Substitution: It can undergo nucleophilic substitution reactions where the lactone ring is opened by nucleophiles such as amines or alcohols, forming corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, alcohols, and thiols under basic or neutral conditions.
Major Products:
Oxidation: Succinic acid, maleic acid.
Reduction: 1,4-Butanediol.
Substitution: N-substituted γ-butyrolactones, O-substituted γ-butyrolactones.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 2(5H)-furanone derivatives. For instance, a chiral derivative demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MICs) as low as 8 μg/mL. Furthermore, this compound enhanced the effectiveness of aminoglycoside antibiotics such as gentamicin and amikacin against resistant strains of bacteria .
Endothelin Antagonism
Substituted 2(5H)-furanones have been identified as potential endothelin antagonists. These compounds show promise in treating conditions such as hypertension, renal failure, and myocardial ischemia. Their ability to modulate endothelin levels positions them as valuable therapeutic agents in cardiovascular medicine .
Anticancer Activity
Recent findings indicate that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For example, specific halogenated furanones were shown to induce G2 phase cell cycle arrest in A549 lung cancer cells, suggesting their potential as anticancer agents .
Organic Synthesis
Building Blocks for Complex Molecules
this compound serves as an important building block in organic synthesis. Its unique structure allows for various chemical modifications, leading to the development of more complex molecules used in pharmaceuticals and agrochemicals. The compound's reactivity can be harnessed in synthetic pathways to generate diverse chemical entities.
Synthesis of Functionalized Derivatives
The synthesis of functionalized 2(5H)-furanones has been explored extensively. For instance, researchers have developed methods for creating sulfones and thioethers from this compound derivatives, expanding their utility in synthetic chemistry .
Material Science
Polymer Applications
Research has indicated that furanone derivatives can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (μg/mL) | Synergistic Effect with Antibiotics |
---|---|---|---|
Chiral Sulfone | Staphylococcus aureus | 8 | Gentamicin (enhanced efficacy) |
Furanone F105 | Bacillus subtilis | 10 | Amikacin (synergistic) |
Halogenated Furanone | Candida albicans | 20 | Fluconazole (reduced MIC by four-fold) |
Table 2: Endothelin Antagonistic Activity
Compound | Condition Treated | Efficacy Level |
---|---|---|
Substituted Furanone | Hypertension | High |
Furanone Derivative | Myocardial Ischemia | Moderate |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial activity of synthesized furanone derivatives against various Gram-negative and Gram-positive bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, making them suitable candidates for developing topical antimicrobial agents .
Case Study 2: Anticancer Research
In a recent investigation into the anticancer properties of halogenated furanones, researchers found that these compounds exhibited significant cytotoxicity against multiple cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Mechanism of Action
The mechanism of action of 2(5H)-Furanone involves its ability to interact with various molecular targets and pathways. In quorum sensing inhibition, it disrupts the signaling pathways of bacteria by mimicking natural signaling molecules, thereby preventing the formation of biofilms and reducing bacterial virulence. In pharmacological applications, its derivatives can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues of 2(5H)-Furanone
Key structural insights :
- Halogenation (e.g., Cl or Br at C3/C4) enhances electrophilicity, improving reactivity in cross-coupling reactions .
- Hydroxyl or alkoxy groups at C5 increase solubility and QS inhibition efficacy (e.g., 0.4 mg/mL reduces A. hydrophila biofilm by 83%) .
- Sulfur-containing derivatives (e.g., sulfones) exhibit superior antimicrobial activity compared to oxygen analogues .
Quorum-Sensing Inhibition
- This compound: Reduces A. hydrophila biofilm mass by 83% at 0.8 mg/mL . Inhibits long-chain AHLs (C12-HSL, C14-HSL) by 46–52% at 1 mg/mL .
- 3-Methyl-2(5H)-furanone: Inhibits K. Neutralizes C6-AHL signaling (24.65% reduction) .
- Compound 26: Synergizes with aminoglycosides, enhancing gentamicin efficacy 2-fold against S. aureus .
Antimicrobial Potency
Notable trends:
- Sulfone derivatives (e.g., Compound 26) outperform thioethers and oxygenated analogues in Gram-positive targeting .
Reaction Conditions and Yields
Key findings :
Biological Activity
2(5H)-Furanone, also known as sotolon, is a cyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.
Overview of Biological Activities
This compound derivatives have been extensively studied for their wide spectrum of biological activities, including:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Anti-inflammatory Effects : Potential in reducing inflammation.
- Antitumor Properties : Exhibiting cytotoxic effects on cancer cells.
- Antioxidant Activity : Protecting cells from oxidative stress.
1. Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been particularly notable. Recent studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study synthesized several this compound derivatives and evaluated their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The results are summarized in Table 1.
Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|---|
26 | Staphylococcus aureus | 8 | Antimicrobial |
26 | Bacillus subtilis | 8 | Antimicrobial |
F105 | Staphylococcus aureus | 4 | Biofilm inhibitor |
F105 | Bacillus subtilis | 4 | Biofilm inhibitor |
- | Gram-negative bacteria | >64 | Inactive |
The leading compound, 26 , exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, with MIC values of 8 µg/mL. Additionally, the compound enhanced the effectiveness of aminoglycosides such as gentamicin and amikacin against S. aureus at concentrations as low as 0.4–0.5 µg/mL .
The antimicrobial activity is attributed to the ability of this compound to inhibit biofilm formation by interfering with bacterial quorum sensing mechanisms. Studies indicate that furanones mimic signaling molecules, disrupting communication among bacterial populations and thereby preventing biofilm development .
2. Anti-inflammatory Effects
Research has shown that certain derivatives of this compound possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
3. Antitumor Properties
In addition to antimicrobial effects, some studies have reported the cytotoxic activity of this compound derivatives against cancer cell lines. For instance, a derivative demonstrated moderate cytotoxicity against human bronchial epithelial cells and high selectivity towards lung cancer cells (A549) with IC50 values indicating significant potency .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2(5H)-Furanone derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, stereoselective derivatives are synthesized by reacting 5-substituted furanones with aromatic thiols under basic conditions, followed by oxidation with hydrogen peroxide in acetic acid to yield sulfones . Optimization includes adjusting reaction temperature (e.g., 0°C to room temperature), solvent polarity, and catalyst selection (e.g., Lewis acids for stereochemical control) .
Q. How is the purity and structural integrity of synthesized this compound derivatives validated?
- Methodological Answer : Purity is confirmed via HPLC (>99% in commercial batches) and thin-layer chromatography (TLC) . Structural characterization employs - and -NMR to verify substituent positions and stereochemistry, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What in vitro models are used to evaluate the anti-biofilm activity of this compound derivatives?
- Methodological Answer : Biofilm inhibition assays use pathogens like Campylobacter jejuni. Quantification involves crystal violet staining to measure biomass reduction, while motility assays assess flagellar suppression. Sub-inhibitory concentrations (e.g., 50–200 µM) are tested to avoid confounding bactericidal effects .
Advanced Research Questions
Q. How can stereoselective synthesis of 5-substituted this compound derivatives be optimized for enantiomeric purity?
- Methodological Answer : Chiral auxiliaries (e.g., l-menthol or l-borneol) are employed to control stereochemistry at the 5-position. Asymmetric catalysis using organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-based catalysts) enhances enantiomeric excess (ee >90%). Reaction progress is monitored via chiral HPLC .
Q. How do structural modifications (e.g., triazole or sulfone groups) influence the protein tyrosine phosphatase 1B (PTP1B) inhibitory activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that this compound cinnamates with electron-withdrawing groups (e.g., -NO) on the aryl ring show enhanced PTP1B inhibition (IC = 41.4 ± 1.4 µM). Docking simulations identify hydrogen bonding between the lactone carbonyl and catalytic Cys215 residue as critical .
Q. How can contradictions in reported IC values for anti-biofilm activity across studies be resolved?
- Methodological Answer : Discrepancies arise from variations in bacterial strains, biofilm maturation stages, or assay protocols. Standardization using reference strains (e.g., Pseudomonas aeruginosa PAO1) and time-kill curve analyses under consistent nutrient conditions (e.g., LB media) improves reproducibility .
Properties
IUPAC Name |
2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHAEDVKXSOUAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075422 | |
Record name | 2(5H)-Furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale brown yellow clear liquid; Rich winey meat-like aroma | |
Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032330 | |
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Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
BP: 86-87 °C at 12 mm Hg, 86.00 to 87.00 °C. @ 12.00 mm Hg | |
Record name | 2(5H)-Furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |
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Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032330 | |
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Flash Point |
101 °C (214 °F) (Closed cup) | |
Record name | 2(5H)-Furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.185 mg/L at 25 °C, 1.183-1.187 | |
Record name | 2(5H)-Furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1978/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
497-23-4 | |
Record name | 2(5H)-Furanone | |
Source | CAS Common Chemistry | |
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Record name | 2(5H)-Furanone | |
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Record name | 2(5H)-Furanone | |
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Record name | 2(5H)-Furanone | |
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Record name | 2(5H)-Furanone | |
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Record name | Furan-2(5H)-one | |
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Record name | 2(5H)-FURANONE | |
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Record name | 2(5H)-Furanone | |
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Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032330 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
4-5 °C, 4.5 °C | |
Record name | 2(5H)-Furanone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8151 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Hydroxy-2-butenoic acid gamma-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032330 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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